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Compound of Interest

Compound Name: Methyl 4-ethoxy-2-methylbenzoate

Cat. No.: B13926376

Get Quote

Executive Summary

Methyl 4-ethoxy-2-methylbenzoate (CAS: 104216-19-5) is a lipophilic ester used primarily as
a scaffold building block in medicinal chemistry. Its unique substitution pattern—combining an
electron-donating ethoxy group with a sterically significant ortho-methyl group—makes it an
ideal precursor for constructing rigid aromatic cores in drug candidates. It is frequently
employed in the synthesis of PROTAC linkers and nuclear receptor ligands.
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Parameter Specification

IUPAC Name Methyl 4-ethoxy-2-methylbenzoate
CAS Number 104216-19-5

Molecular Formula C11H1403

Molecular Weight 194.23 g/mol

Exact Mass 194.0943

) White to off-white crystalline solid or viscous oil
Physical State )
(purity dependent)

Soluble in DCM, EtOAc, MeOH:; Insoluble in

Solubility
Water

Chemical Identity & Structural Logic

The molecule consists of a benzoate core substituted at the ortho position with a methyl group
and the para position with an ethoxy group.

» Ortho-Methyl Effect: The methyl group at position 2 introduces steric hindrance that twists
the ester carbonyl out of planarity with the benzene ring. This conformation is often exploited
in drug design to lock specific binding modes or improve metabolic stability against
esterases.

o Para-Ethoxy Activation: The ethoxy group at position 4 acts as a strong electron-donating
group (EDG), increasing the electron density of the ring and facilitating subsequent
electrophilic aromatic substitutions (EAS) at position 5 if required.

Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity and key functional regions.
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Figure 1: Structural connectivity highlighting the steric interaction between the ortho-methyl
group and the ester moiety.

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of Methyl 4-ethoxy-2-methylbenzoate. Route A is
preferred for laboratory-scale synthesis due to the availability of the phenolic precursor and
milder conditions.

Route A: Williamson Ether Synthesis (Preferred)

This method utilizes Methyl 4-hydroxy-2-methylbenzoate as the starting material. It is robust,
high-yielding (>90%), and avoids harsh acidic conditions.

Reagents:

e Precursor: Methyl 4-hydroxy-2-methylbenzoate (CAS: 35598-05-1 (methoxy analog) or
hydroxy equivalent)

» Alkylating Agent: Ethyl lodide (Etl) or Ethyl Bromide (EtBr)
o Base: Potassium Carbonate (K2COs) or Cesium Carbonate (Cs2CO3)
e Solvent: DMF or Acetone

Step-by-Step Protocol:
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 Dissolution: Dissolve 10.0 mmol of Methyl 4-hydroxy-2-methylbenzoate in 20 mL of
anhydrous DMF.

e Deprotonation: Add 15.0 mmol (1.5 eq) of finely ground K2COs. Stir at room temperature for
15 minutes to form the phenoxide anion.

» Alkylation: Dropwise add 12.0 mmol (1.2 eq) of Ethyl lodide.
e Reaction: Heat the mixture to 60°C for 4—6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

o Workup: Pour the reaction mixture into 100 mL of ice water. Extract with Ethyl Acetate (3 x
30 mL).

 Purification: Wash the organic phase with brine, dry over Na2SOa4, and concentrate in vacuo.
If necessary, purify via flash column chromatography (SiOz2, 0-10% EtOAc in Hexanes).

Route B: Fischer Esterification

Used when the carboxylic acid precursor (4-ethoxy-2-methylbenzoic acid) is available.
Protocol:

o Dissolve 4-ethoxy-2-methylbenzoic acid in excess Methanol (MeOH).

e Add catalytic H2SOa4 (5 mol%).

e Reflux for 12 hours.

o Neutralize with NaHCOs and extract.

Synthesis Workflow Diagram
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Figure 2: Dual-pathway synthesis flowchart comparing Alkylation (Route A) and Esterification
(Route B).

Analytical Characterization

To validate the identity of synthesized Methyl 4-ethoxy-2-methylbenzoate, the following
spectroscopic signatures must be confirmed.
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Nuclear Magnetic Resonance (NMR)

Predicted shifts based on substituent additivity rules for CDCls.

Nucleus Shift (6 ppm) Multiplicity Integration Assighment
Doublet (J=8.5 Ar-H (C6, ortho
H 7.92 1H
Hz) to ester)
Doublet (J=2.5 Ar-H (C3, ortho
1H 6.75 1H
Hz) to methyl)
dd (J=8.5, 2.5 Ar-H (C5, ortho
1H 6.70 1H
Hz) to ethoxy)
Quartet (J=7.0
H 4.06 2H Ethoxy -CHa2-
Hz)
H 3.84 Singlet 3H Ester -OCHs
_ Ar-CHs (C2-
1H 2.58 Singlet 3H
Methyl)
H 1.42 Triplet (J=7.0 Hz) 3H Ethoxy -CHs

Mass Spectrometry (MS)

 lonization Mode: ESI (+) or El.

e Molecular lon [M+]: 194 m/z.

o Base Peak: Often [M - OMe]+ (Acylium ion) at ~163 m/z or [M - OEt]+ fragmentation.

Applications in Drug Development

Methyl 4-ethoxy-2-methylbenzoate is not merely a solvent or reagent; it is a pharmacophore

scaffold.

KRAS Inhibitor Development
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Recent research into KRAS(G12C) inhibitors utilizes substituted benzoates to occupy the
Switch 1l pocket. The 2-methyl group provides the necessary twist to fit into the hydrophobic
cleft, while the 4-ethoxy group extends towards solvent-exposed regions, allowing for linker
attachment (e.g., to recruit E3 ligases).

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACS), this molecule serves as a "Head Group"
precursor. The ester is hydrolyzed to the acid, which is then coupled to a linker (PEG/alkyl
chain) and an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

e Mechanism: The ethoxy group can be replaced or modified to tune solubility, while the
benzoate core remains the binding motif for the target protein.

Selective Estrogen Receptor Modulators (SERMSs)

The 4-alkoxy benzoate motif is a classic pharmacophore in SERMs (similar to the core of
Raloxifene precursors). The 2-methyl group prevents rapid metabolic degradation of the ester
bond in early-stage in vitro assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Characterization & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13926376/docs#methyl-4-ethoxy-2-methylbenzoate-
technical-characterization-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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